2-Amino-3-(2-oxoindolin-3-yl)propanoic acid
Overview
Description
“2-Amino-3-(2-oxoindolin-3-yl)propanoic acid” is a compound with the CAS Number: 32999-55-6 . It has a molecular weight of 220.23 . The IUPAC name for this compound is 3-(2-oxo-2,3-dihydro-1H-indol-3-yl)alanine . This compound belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives . These are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring .
Molecular Structure Analysis
The InChI code for “2-Amino-3-(2-oxoindolin-3-yl)propanoic acid” is 1S/C11H12N2O3/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)13-10(7)14/h1-4,8,13-14H,5,12H2,(H,15,16) . This code provides a specific textual identifier for the compound’s molecular structure .Physical And Chemical Properties Analysis
“2-Amino-3-(2-oxoindolin-3-yl)propanoic acid” is a solid at room temperature . It should be stored in a dark place, sealed in dry, at 2-8°C . . It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It has a Log Po/w (iLOGP) of 0.95 .Scientific Research Applications
Synthesis and Properties
Synthesis of Derivatives : Research shows that biologically active compounds can be derived from 2-oxoindoline, including amino acids like tryptophan, neurohormone serotonin, and synthetic drugs such as indomethacin. Derivatives of (2-oxoindolin-3-ylidene)-2-oxoacetic acid, such as N-[2-(benzoylamino)(2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters, have been synthesized and shown to exhibit nootropic activity, indicating potential for medicinal applications (Altukhov, 2014).
Structural Analysis : Studies on oxoindolyl α-hydroxy-β-amino acid derivatives have provided insights into their structural configurations and properties, which are essential for further applications in pharmacology and materials science (Ravikumar et al., 2015).
Chemical Reactivity
Reactivity Studies : The reactivity of propyl esters of N-[(2-oxoindolin-3-ylidene)-2-oxiacetyl]amino acids has been studied, revealing these compounds as weak acids. Understanding their reactivity is crucial for optimizing synthesis and exploring their biological activities (Svechnikova et al., 2017).
Asymmetric Amination : Asymmetric amination of 3-(2-oxoindolin-3-ylidene)butanoates has been explored, offering a method for synthesizing chiral amino acids, which are valuable in medicinal chemistry (Zheng et al., 2015).
Computational Studies
- Computational Peptidology : Conceptual density functional theory has been applied to study the chemical reactivity of peptides containing 2-oxoindoline-based amino acids, assisting in the prediction of pKa values and bioactivity scores for drug design (Flores-Holguín et al., 2019).
Application in Corrosion Inhibition
- Corrosion Inhibition : Amino acid-based imidazolium zwitterions containing 2-oxoindoline structures have shown potential as eco-friendly corrosion inhibitors for mild steel, highlighting their utility in material science and industrial applications (Srivastava et al., 2017).
Pharmaceutical Development
- Pharmaceutical Ingredient Analysis : Analytical methods have been developed for quality control of active pharmaceutical ingredients derived from 2-oxoindoline, signifying its importance in the development of new medicinal compounds (Zubkov et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-amino-3-(2-oxo-1,3-dihydroindol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)13-10(7)14/h1-4,7-8H,5,12H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJCKRJKEWLPTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60936215 | |
Record name | 3-(2-Hydroxy-3H-indol-3-yl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60936215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(2-oxoindolin-3-yl)propanoic acid | |
CAS RN |
32999-55-6, 16008-59-6 | |
Record name | Oxindolylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032999556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Hydroxy-3H-indol-3-yl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60936215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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